

Application Notes and Protocols for Developing a LY345899-Based Cancer Therapy Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for establishing a preclinical cancer therapy model centered on LY345899, a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2). The following protocols and guidelines are intended to assist in the evaluation of LY345899's therapeutic potential through in vitro and in vivo studies.

Introduction

LY345899 is a potent inhibitor of MTHFD1 and MTHFD2, key enzymes in the mitochondrial one-carbon folate metabolism pathway.[1][2][3] This pathway is critical for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[4] Many cancer cells exhibit upregulated one-carbon metabolism to meet the demands of rapid growth, making MTHFD1/2 attractive targets for anticancer therapy.[1][4] LY345899 competitively inhibits these enzymes, leading to a depletion of one-carbon units, which in turn induces S-phase cell cycle arrest and apoptosis in cancer cells.[4] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including colorectal cancer.[1][2]

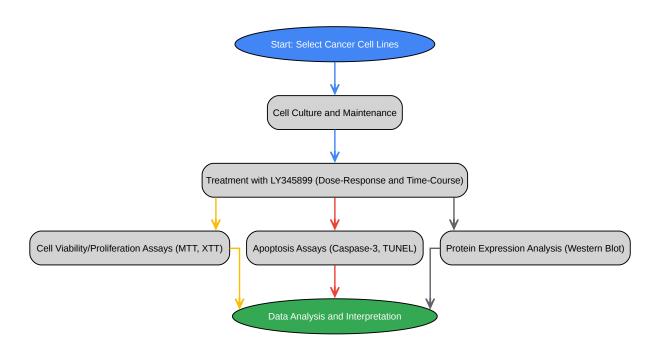
Mechanism of Action of LY345899

LY345899 targets the mitochondrial one-carbon metabolism pathway, which is crucial for providing the necessary building blocks for nucleotide synthesis. By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the conversion of 5,10-methylenetetrahydrofolate to 10-

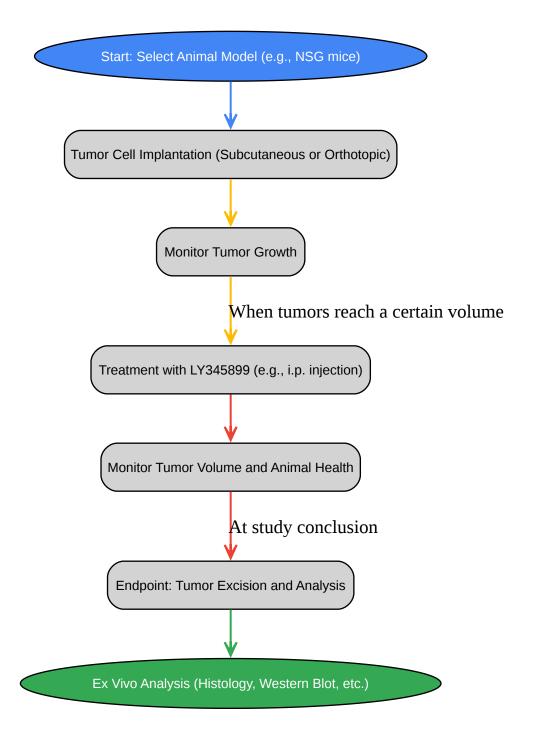


formyltetrahydrofolate. This leads to a reduction in the formate pool available for purine synthesis, ultimately causing replication stress and cell death in highly proliferative cancer cells. [4]









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- To cite this document: BenchChem. [Application Notes and Protocols for Developing a LY345899-Based Cancer Therapy Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675677#developing-a-ly-345899-based-cancer-therapy-model]

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